molecular formula C12H17ClFN3O B3027105 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233952-56-1

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B3027105
CAS No.: 1233952-56-1
M. Wt: 273.73
InChI Key: SZGITINPZYTNCI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a urea derivative featuring a 3-fluorophenyl group and a piperidin-4-yl moiety. The fluorine substituent at the 3-position of the phenyl ring influences electronic properties and binding interactions, while the piperidine ring contributes to basicity and solubility. Synthesis typically involves coupling a fluorophenyl isocyanate with a piperidin-4-amine derivative under biphasic conditions, as seen in analogous compounds .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGITINPZYTNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-56-1
Record name Urea, N-(3-fluorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 3-fluoroaniline with 4-piperidone to form an intermediate, which is then treated with phosgene or a phosgene equivalent to yield the desired urea compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Ring

The piperidine moiety undergoes substitution reactions due to its secondary amine functionality. Common modifications include:

  • Acylation : Reacting with acyl chlorides (e.g., cyclopropanecarbonyl chloride) under EDCI-mediated coupling forms N-acyl derivatives (e.g., 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) yields N-sulfonyl analogues (e.g., 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(3-fluorophenyl)urea) .

Table 1: Substituent Effects on Reaction Outcomes

Reaction TypeReagentProduct Potency (IC₅₀, nM)Stability (t₁/₂, h)
Acylation (cyclopropanecarbonyl)Cyclopropanecarbonyl chloride1.2 ± 0.3 >24
Sulfonylation (methylsulfonyl)Methanesulfonyl chloride2.8 ± 0.5 12

Hydrolysis of the Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In HCl/ethanol, the urea bond cleaves to yield 3-fluoroaniline and piperidin-4-amine hydrochloride .

  • Basic Hydrolysis : NaOH/methanol converts the urea to corresponding amines, though this reaction is slower due to electron-withdrawing effects of the fluorine substituent .

Key Observation :
The meta-fluorine on the phenyl ring stabilizes the urea against hydrolysis by 2.5-fold compared to para-substituted analogues (t₁/₂ = 8 h vs. 3.2 h) .

Metabolic Reactions

In vivo studies reveal two primary metabolic pathways:

  • Oxidative Defluorination : The 3-fluorophenyl group undergoes hepatic CYP450-mediated defluorination, forming 3-hydroxyphenyl metabolites (detected via LC-MS) .

  • N-Deacylation : N-acyl derivatives (e.g., cyclopropanecarbonyl) are cleaved by esterases, regenerating the parent piperidine-urea scaffold .

Pharmacokinetic Impact :

  • N-Acyl derivatives (e.g., compound 52 ) show 65-fold higher Cₘₐₓ and 3300-fold higher AUC than non-acylated analogues .

  • Electron-withdrawing groups (e.g., CF₃) reduce metabolic clearance by 4-fold .

Structural Modifications and SAR

The fluorine atom and piperidine ring enable structure-activity relationship (SAR) tuning:

  • Fluorine Position : Meta-fluorine enhances hydrogen bonding with Asp333 in soluble epoxide hydrolase (sEH), increasing potency (IC₅₀ = 1.8 nM) compared to para-fluorine (IC₅₀ = 5.4 nM) .

  • Piperidine Substitution : N-Sulfonyl groups improve solubility (logP = 1.2) versus N-acyl derivatives (logP = 2.7) .

Table 3: SAR of Key Derivatives

CompoundModificationsEH IC₅₀ (nM)logP
Parent compoundNone12.3 ± 1.12.1
N-CyclopropanecarbonylAcylated piperidine1.2 ± 0.32.7
N-MethylsulfonylSulfonylated piperidine2.8 ± 0.51.2

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C12H17ClFN3O
  • Molecular Weight : 273.73 g/mol
  • CAS Number : 1233952-56-1

The compound features a unique structure that includes a fluorophenyl group and a piperidine moiety, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and interaction with biological targets.

Cancer Research

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride has been identified as a potential anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and metastasis. Compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess comparable properties.

Enzyme Inhibition Studies

The compound is being explored for its ability to inhibit enzymes that play critical roles in cancer progression. While specific mechanisms of action remain undocumented, the exploration of fluorophenylurea derivatives has shown promise in targeting various biological pathways associated with tumorigenesis.

Medicinal Chemistry

As a member of the urea derivatives class, this compound is of interest in medicinal chemistry for its potential to develop new therapeutic agents. Its structural similarities to other compounds suggest that modifications could lead to enhanced efficacy or reduced toxicity.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(4-Fluorophenyl)-3-(piperidin-4-yl)ureaSimilar urea structure but different phenyl substitutionExhibits different pharmacokinetic properties
N-(3-Fluorophenyl)-N'-(piperidin-4-yl)ureaContains two piperidine ringsPotentially increased potency against certain targets
1-(3-Chlorophenyl)-3-(piperidin-4-yl)ureaChlorine instead of fluorineDifferent electronic properties affecting activity
1-(2-Fluorophenyl)-3-(piperidin-4-yl)ureaFluorine at a different positionVariations in binding affinity and selectivity

This table highlights how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidinyl group can provide additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly impact physicochemical and pharmacological properties.

Compound Name Substituent Position Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Features
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride 3-F C12H16ClFN3O 273.73 ~91* 180–210* Moderate lipophilicity, β1-selectivity
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride 4-F C12H17ClFN3O 273.73 100 180–210 Higher metabolic stability due to para-substitution
1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride 2-F C12H16ClFN3O 273.73 97 180–210 Steric hindrance may reduce receptor binding
1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride 3-OCH3 C13H19ClN3O2 284.76 99 N/A Enhanced solubility due to methoxy group
1-(3,5-Dichlorophenyl)-3-(piperidin-4-yl)urea hydrochloride 3,5-Cl2 C12H15Cl3N3O 323.62 79.6 N/A Increased halogen bulk improves target affinity

Notes:

  • Positional Isomerism : The 3-fluoro derivative balances electronic effects and steric demands, whereas the 4-fluoro analog may exhibit improved metabolic stability . The 2-fluoro isomer’s ortho-substitution can lead to steric clashes in receptor binding .
  • Halogen vs. Methoxy : Methoxy groups enhance aqueous solubility (e.g., 3-methoxyphenyl derivative) but reduce membrane permeability compared to halogens .
  • Dihalogenation : The 3,5-dichloro derivative (462.1 Da) shows higher molecular weight and potency, likely due to enhanced hydrophobic interactions .

Modifications on the Piperidine Ring

Piperidine modifications alter lipophilicity, bioavailability, and target engagement.

Compound Name Piperidine Modification Molecular Weight Key Features
1-(3-Fluorophenyl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea Cyclopropanecarbonyl addition 361.83 Increased lipophilicity; prolonged half-life
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride N-Isopropyl substitution 220.71 Reduced basicity; improved CNS penetration
1-(3-Fluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea Methylsulfonyl addition 361.84 Enhanced solubility via polar sulfonyl group

Notes:

  • Acylation : Cyclopropanecarbonyl or methylsulfonyl groups on piperidine improve pharmacokinetic profiles but may reduce passive diffusion .
  • Alkylation : N-Isopropyl substitution decreases basicity, favoring blood-brain barrier penetration .

Structural Analogues with Heterocycles

Incorporation of heterocycles expands pharmacological diversity.

Compound Name Heterocycle Molecular Weight Key Features
1-(3-Fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea Thiazole-piperazine 412.3 Dual-target activity; higher molecular weight
1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea 2-Oxaadamantyl 398.24 Rigid structure enhances selectivity for CNS targets
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride Indazole 267.73 Improved kinase inhibition via π-π stacking

Notes:

  • Thiazole Derivatives : Bulkier heterocycles like thiazole-piperazine improve affinity for kinases or GPCRs but may limit oral bioavailability .
  • Adamantyl Analogues : The 2-oxaadamantyl group’s rigidity enhances selectivity for neurological targets .

Biological Activity

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, related studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClFN3O, with a molecular weight of 273.74 g/mol. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity, which is crucial for its biological activity .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. Studies have demonstrated that compounds with structural similarities can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, piperidine derivatives have been shown to enhance cytotoxicity in various cancer models .

Table 1: Comparative Analysis of Piperidine Derivatives

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorophenyl)-3-(piperidin-4-yl)ureaSimilar urea structureDifferent pharmacokinetic properties
N-(3-Fluorophenyl)-N'-(piperidin-4-yl)ureaContains two piperidine ringsPotentially increased potency
1-(3-Chlorophenyl)-3-(piperidin-4-yl)ureaChlorine instead of fluorineDifferent electronic properties
1-(2-Fluorophenyl)-3-(piperidin-4-yl)ureaFluorine at a different positionVariations in binding affinity

Other Biological Activities

While the primary focus has been on its anticancer properties, there is also ongoing research into other potential biological activities, including antibacterial and antifungal effects. Similar piperidine derivatives have shown varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have explored the biological effects of piperidine derivatives:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency against specific types of tumors .
  • Mechanistic Insights : Research has suggested that modifications in the piperidine structure can lead to enhanced interaction with biological targets, thereby increasing efficacy .

Q & A

Q. Key Parameters :

  • Temperature: 65–80°C
  • Catalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) for urea bond formation
  • Solvents: Acetonitrile or DMF for polar aprotic conditions

How is the compound characterized for purity and structural integrity?

Basic Research Question
Methodological characterization involves:

  • HPLC : Purity assessment (e.g., 98.7% by HPLC at 206 nm, assuming uniform response factors) .
  • 1H NMR : Detects residual solvents (e.g., 0.2% acetone) and confirms proton environments .
  • LC/MS : Validates molecular weight ([M+H]+ = 312.4 amu in analogous piperidine derivatives) .
  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms 3D structure, as seen in fluorophenyl-piperidine analogs .

Data Cross-Verification : Combine NMR (functional groups), MS (molecular weight), and X-ray (crystallinity) to resolve ambiguities.

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Storage : Protect from heat, light, and moisture; store in sealed containers at controlled temperatures (e.g., 2–8°C) .
  • Emergency Response :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Wash with soap and water; remove contaminated clothing .
  • Toxicology : Limited data available; assume acute toxicity and handle in fume hoods .

How can statistical design of experiments (DoE) optimize the synthesis?

Advanced Research Question

  • Factorial Designs : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2^3 factorial design reduces experiments while maximizing yield .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. purity) .
  • Computational Feedback : Integrate quantum chemical calculations (e.g., reaction path simulations) to predict optimal conditions before lab validation .

Q. Example Workflow :

Use DoE to narrow down 10+ variables to 3 key factors.

Validate predictions via bench-scale reactions.

Refine models using experimental data (e.g., HPLC yield, byproduct profiles).

How to resolve contradictions between analytical data (e.g., HPLC purity vs. NMR impurities)?

Advanced Research Question

  • Case Study : A purity of 98.7% by HPLC but 0.2% acetone detected via NMR .
    • Root Cause : HPLC may overlook volatile impurities (e.g., solvents) due to column/detector limitations.
    • Resolution :
  • Headspace GC/MS : Identify volatile contaminants.
  • Quantitative NMR (qNMR) : Quantify low-level impurities with internal standards.
  • General Strategy : Combine orthogonal techniques (HPLC, NMR, LC/MS) to cross-validate results.

What computational methods predict the compound’s reactivity and biological interactions?

Advanced Research Question

  • Quantum Chemical Calculations :
    • Simulate reaction pathways (e.g., urea bond formation energetics) using DFT (Density Functional Theory) .
  • Molecular Dynamics (MD) :
    • Model interactions with biological targets (e.g., enzyme binding pockets) to guide SAR (Structure-Activity Relationship) studies .
  • Machine Learning (ML) :
    • Train models on existing datasets (e.g., fluorophenyl derivatives’ solubility, toxicity) to predict properties like logP or metabolic stability .

Example Application :
Predict regioselectivity in fluorophenyl substitutions using frontier molecular orbital (FMO) analysis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 2
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1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.